(7-bromo-2H-1,3-benzodioxol-5-yl)methanamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as (7-bromo-1,3-benzodioxol-5-yl)methanamine, which reflects the precise positional arrangement of substituents on the benzodioxole ring system. The Chemical Abstracts Service has assigned the registry number 1094225-67-8 to this specific compound, providing a unique identifier that facilitates unambiguous chemical communication across scientific databases and literature. This registry number serves as the primary reference for accessing comprehensive chemical information and ensuring accurate identification in chemical inventories and research documentation.
The International Chemical Identifier string for this compound is documented as InChI=1S/C8H8BrNO2/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2H,3-4,10H2, which provides a machine-readable representation of the molecular structure. The corresponding International Chemical Identifier Key is recorded as ZIQQORINAWIECM-UHFFFAOYSA-N, offering a shortened hash-based identifier derived from the full International Chemical Identifier string. These standardized identifiers ensure consistent chemical communication across international research communities and facilitate automated database searches and chemical informatics applications.
Structural Isomerism and Tautomeric Forms
The structural framework of this compound exhibits limited potential for constitutional isomerism due to the fixed nature of the benzodioxole ring system and the specific positioning of the bromine substituent and methanamine group. The compound maintains a rigid bicyclic structure where the 1,3-benzodioxole core provides a stable scaffold that constrains molecular flexibility. The presence of the methylenedioxy bridge (-OCH2O-) creates a five-membered heterocyclic ring fused to the benzene ring, eliminating rotational freedom around the oxygen-carbon bonds within this structural motif.
Tautomeric equilibria in this compound are primarily limited to potential protonation states of the primary amine group under varying pH conditions. The methanamine substituent can exist in neutral form (-CH2NH2) or as a protonated ammonium species (-CH2NH3+) depending on solution pH and ionic strength. However, the benzodioxole ring system itself does not exhibit significant tautomeric variations, as the aromatic character of the benzene ring and the stable ether linkages in the dioxole portion maintain fixed electronic configurations. The bromine substituent at the 7-position remains invariant and does not participate in tautomeric processes, contributing to the overall structural stability of the molecule.
Molecular Formula and Exact Mass Determination
The molecular formula of this compound is definitively established as C8H8BrNO2, representing a composition of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. Computational analysis of the monoisotopic exact mass yields a precise value of 228.97384160000001 atomic mass units, calculated based on the most abundant isotopes of constituent elements. This exact mass determination utilizes standard atomic masses of carbon-12 (12.000000), hydrogen-1 (1.007825), nitrogen-14 (14.003074), oxygen-16 (15.994915), and bromine-79 (78.9183376).
The molecular weight is reported as 230.06 grams per mole, representing the average molecular mass accounting for natural isotopic distributions of all constituent elements. This value differs slightly from the monoisotopic mass due to the contributions of heavier isotopes, particularly carbon-13, hydrogen-2, nitrogen-15, oxygen-17, oxygen-18, and bromine-81, which occur in natural abundance ratios. The precision of these measurements is critical for accurate mass spectrometric identification and quantitative analytical determinations in research and development applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8BrNO2 | |
| Monoisotopic Exact Mass | 228.97384160000001 u | |
| Molecular Weight | 230.06 g/mol | |
| Chemical Abstracts Service Number | 1094225-67-8 |
Properties
IUPAC Name |
(7-bromo-1,3-benzodioxol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQORINAWIECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-bromo-2H-1,3-benzodioxol-5-yl)methanamine is an organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzodioxole core with a bromine substituent at the 7-position and a methanamine functional group. Its molecular formula is , with a molecular weight of approximately 232.06 g/mol. The structural features contribute to its reactivity and potential biological properties.
Research indicates that this compound interacts with microtubules, leading to mitotic blockade and apoptosis in cells. This interaction suggests a mechanism whereby the compound may disrupt normal cell division processes, making it a candidate for therapeutic applications in oncology.
Biological Activity
The biological activity of this compound has been linked to several key effects:
- Mitotic Blockade : The compound's interaction with microtubules may inhibit cell division, potentially useful in cancer treatments.
- Induction of Apoptosis : By disrupting normal cellular functions, it may trigger programmed cell death, which is crucial in cancer therapy.
Comparative Analysis with Analog Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds is useful. The following table summarizes key analogs and their characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Benzodioxole | Lacks bromine and methanamine | Less reactive due to absence of halogen and amine |
| (7-chloro-2H-1,3-benzodioxol-5-yl)methanamine | Chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |
| (7-iodo-2H-1,3-benzodioxol-5-yl)methanamine | Contains iodine atom | Iodine's larger size may lead to different biological interactions |
| 6-Bromo-1,3-benzodioxole | Similar benzodioxole core | Lacks the methanamine group |
| 4-Bromo-methoxybenzene | Brominated aromatic compound | Different functional groups affecting reactivity |
The unique combination of bromine and methanamine in this compound enhances its reactivity and biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have explored the potential therapeutic applications of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing mitotic arrest and apoptosis.
- Microtubule Interaction : Molecular docking studies suggest strong binding affinity to tubulin, supporting its role as a microtubule-targeting agent .
- Potential Anti-inflammatory Effects : Preliminary investigations hint at possible anti-inflammatory properties, although further research is required to substantiate these claims.
Comparison with Similar Compounds
Positional Isomers and Halogenated Analogs
- (6-Bromo-2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine Structural Difference: Bromine at the 6-position instead of 7, with additional methyl groups at the 2-position of the benzodioxol ring. Positional isomerism may affect electronic distribution and intermolecular interactions .
- [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine
Benzodioxol-Based Amines with Varying Alkyl Chains
- MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine)
- MMDA-2 (1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-2-amine) Structural Difference: Methoxy group at the 6-position and a propan-2-amine chain.
Heterocyclic Variants
- (5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine
Structural and Pharmacological Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine typically involves two main stages:
- Bromination of the benzodioxole ring to introduce the bromine atom at the 7-position.
- Introduction of the methanamine group via reductive amination or related amination techniques.
This approach is consistent with the preparation of related compounds such as (6-bromobenzo[d]dioxol-5-yl)methanamine, where bromination precedes amine installation.
Detailed Preparation Methods
Bromination of Benzodioxole Precursors
- Starting Material: 1,3-benzodioxole or substituted benzodioxole derivatives.
- Bromination Reagents: Commonly used brominating agents include N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Reaction Conditions: Typically performed in inert solvents like dichloromethane or acetonitrile at low temperatures to ensure regioselectivity at the 7-position.
- Outcome: Selective monobromination at the 7-position of the benzodioxole ring.
Introduction of the Methanamine Group
Two main synthetic routes are reported:
Reductive Amination of Benzodioxole-5-carboxaldehyde Derivatives
- Step 1: Synthesis of 7-bromo-1,3-benzodioxole-5-carboxaldehyde via bromination and oxidation steps.
- Step 2: Reaction of the aldehyde with ammonia or primary amines to form an imine or Schiff base intermediate.
- Step 3: Reduction of the imine intermediate using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Result: Formation of the primary amine this compound with high purity.
Sulfinamide-Mediated Synthesis
- Step 1: Condensation of 6-bromopiperonal (a benzodioxole aldehyde derivative) with tert-butylsulfinamide under inert atmosphere to form an imine intermediate.
- Step 2: Reduction of the imine intermediate with LiAlH4 or NaBH4 to yield the primary amine.
- Step 3: Purification by column chromatography to achieve >95% purity.
- Advantages: This method provides stereochemical control and high yields (~90%).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | NBS or Br2, inert solvent (CH2Cl2), 0-5°C | Regioselective monobromination at 7-position |
| Imine Formation | Aldehyde + NH3 or primary amine, inert atmosphere (N2), room temperature | Formation of Schiff base intermediate |
| Reduction | NaBH4 or LiAlH4, anhydrous solvents (THF, EtOH), 0-25°C | Avoids over-reduction; controls amine formation |
| Purification | Column chromatography (silica gel), HPLC for purity | Ensures >95% purity |
Analytical Characterization
-
- ^1H NMR shows characteristic singlets for methylenedioxy (-OCH2O-) at ~6.05 ppm and aromatic protons adjacent to bromine at ~7.5 ppm.
- Broad peaks correspond to amine protons.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C8H8BrNO2.
HPLC:
- Purity typically >97% using C18 columns with UV detection at 254 nm.
These methods confirm the identity and purity of the synthesized compound.
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.
- Structural analogues with halogen substitutions (e.g., fluorine, chlorine) have been explored to modulate biological activity and physicochemical properties.
- The methanamine group allows for further functionalization and incorporation into complex drug-like molecules.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | Purity | Advantages | References |
|---|---|---|---|---|---|---|
| Bromination + Reductive Amination | 1,3-benzodioxole-5-carboxaldehyde | NBS/Br2, NH3, NaBH4 or LiAlH4 | Moderate to High (~70-90%) | >95% | Straightforward, scalable | |
| Sulfinamide-mediated Imine Formation + Reduction | 6-bromopiperonal + tert-butylsulfinamide | LiAlH4 or NaBH4 | High (~90%) | >95% | Stereochemical control, high yield |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine, and how can intermediates be optimized?
- Methodology :
- Nucleophilic Substitution : Start with brominated benzodioxol precursors (e.g., methyl 2-bromo-5-methoxybenzoate analogs) and introduce the methanamine group via nucleophilic substitution. Use bases like KCO in polar aprotic solvents (e.g., DMF) to activate the bromine site for amine coupling .
- Reductive Amination : Reduce a nitrile or nitro intermediate (e.g., 5-bromo-2H-1,3-benzodioxole-5-carbonitrile) using LiAlH or NaBH to yield the methanamine group. Monitor reaction progress via TLC or LC-MS to optimize yield .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., benzodioxol protons at δ 6.2–6.8 ppm, methanamine protons at δ 3.1–3.5 ppm). Use DEPT-135 to distinguish CH and CH groups .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm, C-O-C in benzodioxol at ~1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 258.0 for CHBrNO) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to potential amine volatility .
- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight :
- Bromine’s electron-withdrawing effect activates the benzodioxol ring for Suzuki-Miyaura coupling. Use Pd(PPh) catalyst with aryl boronic acids to introduce functional groups (e.g., -COOH, -CF) at the 7-position .
- Monitor regioselectivity via DFT calculations (e.g., Gaussian 16) to predict coupling sites. Compare with experimental yields to validate computational models .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Data Analysis Framework :
- Dose-Response Curves : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to assess variability in cytotoxicity .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., serotonin receptors) and correlate with functional activity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate derivatives) to identify trends in bioactivity .
Q. How can computational modeling predict the compound’s interactions with biomolecular targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D2 or serotonin 5-HT3 receptors. Validate with crystallographic data (e.g., PDB ID: 6WGT) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to separate enantiomers. Optimize catalyst systems (e.g., BINAP-Ru complexes) for asymmetric synthesis .
- Scale-Up Risks : Monitor exothermic reactions during amine reduction (e.g., NaBH additions) using in-line FTIR to prevent runaway reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
